BenchChemオンラインストアへようこそ!

(4-Morpholinocyclohexyl)methanamine

Kinase inhibitor FLT3 c-KIT

This versatile building block features a para-morpholino cyclohexyl scaffold with stereochemical rigidity critical for PROTAC ternary complex formation. Unlike simple alkyl amines, its trans-cyclohexyl configuration can dramatically enhance cellular degradation efficiency by orders of magnitude, as validated in VHL-recruiting PROTACs. The morpholine moiety provides pH-tunable basicity for improved endosomal escape. Validated in FLT3/c-KIT dual inhibitor development (VX-322), this intermediate is ideal for kinases, PROTAC linkers, and compound library SAR. Available as a cis/trans mixture or stereochemically enriched via Boc-protected derivative synthesis.

Molecular Formula C11H22N2O
Molecular Weight 198.31 g/mol
CAS No. 1781543-79-0
Cat. No. B6334585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Morpholinocyclohexyl)methanamine
CAS1781543-79-0
Molecular FormulaC11H22N2O
Molecular Weight198.31 g/mol
Structural Identifiers
SMILESC1CC(CCC1CN)N2CCOCC2
InChIInChI=1S/C11H22N2O/c12-9-10-1-3-11(4-2-10)13-5-7-14-8-6-13/h10-11H,1-9,12H2
InChIKeyBMQRLAIVNNCUFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Morpholinocyclohexyl)methanamine (CAS 1781543-79-0): Chemical Identity and Procurement Baseline


(4-Morpholinocyclohexyl)methanamine (CAS 1781543-79-0), with molecular formula C11H22N2O and molecular weight 198.31 g/mol, is a cyclohexyl-based amine featuring a primary amine group and a morpholine ring attached at the para-position [1]. The compound exists as a mixture of cis/trans stereoisomers and is commercially available at purities of 95–98% from multiple vendors . It serves as a versatile building block in medicinal chemistry for the synthesis of kinase inhibitors, PROTAC (Proteolysis Targeting Chimera) degraders, and other bioactive molecules where conformational rigidity and amine functionality are required .

Why (4-Morpholinocyclohexyl)methanamine Cannot Be Indiscriminately Substituted in Medicinal Chemistry Programs


While other cyclohexyl methanamine derivatives (e.g., (1-morpholinocyclohexyl)methanamine CAS 64269-03-0, cyclohexane-1,4-diyldimethanamine CAS 2549-93-1, or simple cyclohexylmethanamine) share superficial structural similarities, the specific para-morpholino substitution pattern and stereochemical configuration of (4-Morpholinocyclohexyl)methanamine confer unique conformational and pharmacological properties that are not interchangeable. In PROTAC linker design, the stereochemistry of the cyclohexyl ring (cis vs. trans) alone has been shown to dramatically alter ternary complex formation and cellular degradation efficiency by orders of magnitude, independent of binary binding affinity [1]. Similarly, in kinase inhibitor programs, the trans-4-morpholinocyclohexyl group imparts distinct pharmacokinetic and potency advantages over alternative substituents that cannot be replicated by simple alkyl amines or heterocyclic replacements [2].

Quantitative Differentiation Evidence for (4-Morpholinocyclohexyl)methanamine in Drug Discovery Applications


trans-4-Morpholinocyclohexyl Moiety Enables FLT3/c-KIT Dual Inhibition with Validated Preclinical Potency

In a head-to-head medicinal chemistry optimization program, incorporation of the trans-4-morpholinocyclohexyl group at the phenyl ring of a triazole scaffold yielded compound 37 (VX-322), which was selected for preclinical development after demonstrating superior combined potency in FLT3-driven cellular assays and AML patient blast samples compared to alternative substituents evaluated in the same series [1].

Kinase inhibitor FLT3 c-KIT Acute myelogenous leukemia Medicinal chemistry

trans-Cyclohexyl Linker Configuration in PROTACs Produces Superior Cellular Degradation Despite Weaker Binary Binding Affinity

In a direct head-to-head comparison of matched molecular pairs, the trans-cyclohexyl PROTAC linker configuration (structurally analogous to the trans stereoisomer of (4-Morpholinocyclohexyl)methanamine) produced substantially better cellular degradation activity than the cis isomer, despite exhibiting consistently weaker binary binding affinity to the VHL E3 ligase across the entire truncated series [1].

PROTAC Targeted protein degradation LRRK2 VHL E3 ligase Linker design

Morpholine Substituent Provides pH-Tunable Basicity Advantage Over Alkyl-Only Cyclohexyl Linkers

In the classification of PROTAC linker architectural families, saturated nitrogen-containing rings such as morpholine, piperazine, and azepane confer pH-tunable basicity that enhances endosomal escape capability, a property absent in simple alkyl or PEG-based cyclohexyl linkers lacking ionizable amine functionality [1].

PROTAC linker Endosomal escape Physicochemical properties pH-tunable basicity Morpholine

Boc-Protected trans Isomer Synthesis with 70% Yield Using Standard N-Alkylation Conditions

The trans stereoisomer of the Boc-protected derivative, tert-butyl (trans-4-morpholinocyclohexyl)carbamate, can be synthesized in 70% yield via N-alkylation of N-(trans-4-aminocyclohexyl)carbamate with bis(2-bromoethyl)ether under standard laboratory conditions (DMF, triethylamine, 70°C, 6 hours) .

Synthetic methodology Boc protection trans stereoisomer N-alkylation Medicinal chemistry intermediate

Commercial Availability at Two Distinct Purity Grades Enables Tiered Procurement Strategy

Multiple vendors offer (4-Morpholinocyclohexyl)methanamine at distinct purity specifications, enabling procurement optimization based on application requirements: 95% grade for general synthetic applications versus 98% grade for more demanding medicinal chemistry and analytical validation .

Procurement Purity specification CAS 1781543-79-0 Commercial availability Cost optimization

Optimal Research and Procurement Applications for (4-Morpholinocyclohexyl)methanamine (CAS 1781543-79-0)


PROTAC Linker Development Requiring Stereochemically Defined Cyclohexyl Scaffolds

Based on direct evidence that trans-cyclohexyl stereochemistry in PROTAC linkers produces superior cellular degradation cooperativity despite weaker binary VHL binding compared to cis isomers [1], (4-Morpholinocyclohexyl)methanamine represents a strategic building block for PROTAC programs requiring rigid, stereochemically defined cyclohexyl linkers. The morpholine moiety additionally offers pH-tunable basicity that may facilitate endosomal escape, a property not available in alkyl-only cyclohexyl linkers [2]. Procurement priority should be given to programs developing VHL-recruiting PROTACs where linker conformation directly impacts ternary complex formation efficiency.

Kinase Inhibitor Optimization for FLT3 and c-KIT Dual Targeting in AML Research

In FLT3/c-KIT dual inhibitor development for acute myelogenous leukemia (AML) research, the trans-4-morpholinocyclohexyl substituent has been validated in a preclinical candidate (VX-322, compound 37) that demonstrated dose-dependent cell death in AML patient blast samples [3]. Medicinal chemistry programs pursuing FLT3-driven hematologic malignancies should consider (4-Morpholinocyclohexyl)methanamine as a key intermediate for synthesizing analogs that preserve this validated pharmacophore, particularly when optimizing for combined FLT3/c-KIT inhibition and favorable pharmacokinetic properties.

Stereochemically Controlled Synthesis Requiring Boc-Protected Intermediates

For synthetic programs requiring the trans stereoisomer specifically, the Boc-protected derivative tert-butyl (trans-4-morpholinocyclohexyl)carbamate can be prepared in 70% yield via a reproducible N-alkylation procedure using bis(2-bromoethyl)ether with N-(trans-4-aminocyclohexyl)carbamate in DMF . This established synthetic route supports in-house preparation of stereochemically pure material when commercially available (4-Morpholinocyclohexyl)methanamine (which is typically supplied as a cis/trans mixture) does not meet the stereochemical requirements of the application.

Cost-Optimized Procurement for Large-Scale Medicinal Chemistry Libraries

For high-throughput medicinal chemistry applications requiring bulk quantities of (4-Morpholinocyclohexyl)methanamine as a diversity element in compound libraries, procurement from vendors offering 95% purity material provides a cost-effective alternative to higher-purity grades. This tiered approach is appropriate for parallel synthesis, initial SAR exploration, and PROTAC library generation where subsequent purification steps will be performed on the final conjugated products rather than the intermediate building block.

Quote Request

Request a Quote for (4-Morpholinocyclohexyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.